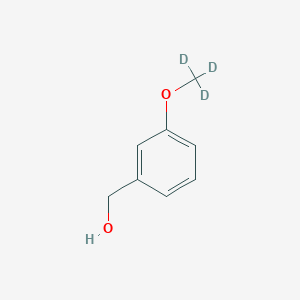![molecular formula C4H14N6O4S B14012498 2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid CAS No. 2016-94-6](/img/structure/B14012498.png)
2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(diaminomethylideneamino)ethyl]guanidine is a chemical compound with the molecular formula C4H14N6 It is known for its unique structure, which includes two guanidine groups connected by an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diaminomethylideneamino)ethyl]guanidine typically involves the reaction of ethylenediamine with cyanamide under specific conditions. The reaction proceeds as follows:
- Ethylenediamine is reacted with cyanamide in the presence of a suitable solvent, such as water or ethanol.
- The reaction mixture is heated to a temperature of around 80-100°C for several hours.
- The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2-[2-(diaminomethylideneamino)ethyl]guanidine.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(diaminomethylideneamino)ethyl]guanidine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale purification methods are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(diaminomethylideneamino)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The guanidine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 2-[2-(diaminomethylideneamino)ethyl]guanidine.
Reduction: Amines and other reduced forms.
Substitution: Substituted guanidine derivatives.
Applications De Recherche Scientifique
2-[2-(diaminomethylideneamino)ethyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(diaminomethylideneamino)ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(dimethylamino)ethyl]guanidine
- 2-[2-(diaminomethylideneamino)ethyl]thiourea
- 2-[2-(diaminomethylideneamino)ethyl]urea
Uniqueness
2-[2-(diaminomethylideneamino)ethyl]guanidine is unique due to its specific structure, which includes two guanidine groups connected by an ethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2016-94-6 |
|---|---|
Formule moléculaire |
C4H14N6O4S |
Poids moléculaire |
242.26 g/mol |
Nom IUPAC |
2-[2-(diaminomethylideneamino)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C4H12N6.H2O4S/c5-3(6)9-1-2-10-4(7)8;1-5(2,3)4/h1-2H2,(H4,5,6,9)(H4,7,8,10);(H2,1,2,3,4) |
Clé InChI |
NPQKICOQQSIGIQ-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C(N)N)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


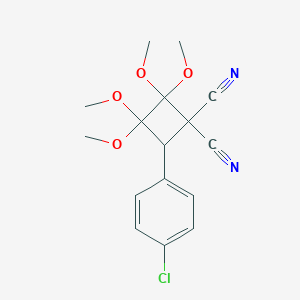
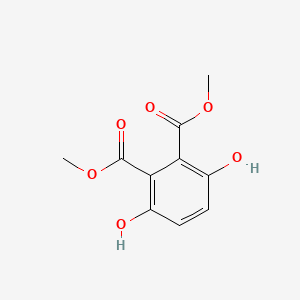

![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
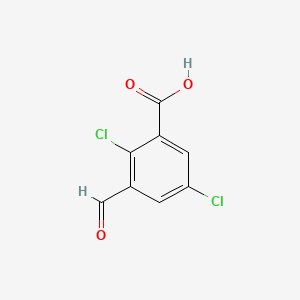
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)
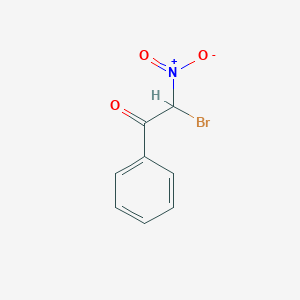
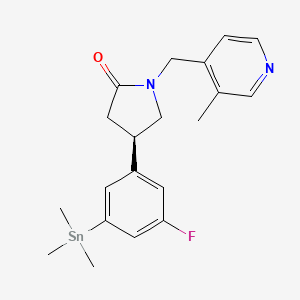
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)
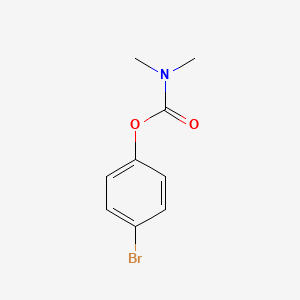
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)
